Barium (Z)-hexadec-9-enoate

Catalog No.
S13138480
CAS No.
67627-67-2
M.F
C32H58BaO4
M. Wt
644.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Barium (Z)-hexadec-9-enoate

CAS Number

67627-67-2

Product Name

Barium (Z)-hexadec-9-enoate

IUPAC Name

barium(2+);(Z)-hexadec-9-enoate

Molecular Formula

C32H58BaO4

Molecular Weight

644.1 g/mol

InChI

InChI=1S/2C16H30O2.Ba/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2*7-8H,2-6,9-15H2,1H3,(H,17,18);/q;;+2/p-2/b2*8-7-;

InChI Key

FSVULFSYGBYPJS-ATMONBRVSA-L

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCC=CCCCCCCCC(=O)[O-].[Ba+2]

Isomeric SMILES

CCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCC/C=C\CCCCCCCC(=O)[O-].[Ba+2]

Barium (Z)-hexadec-9-enoate, also known as barium methyl palmitoleate, is a chemical compound characterized by its unique structure and properties. It belongs to the family of fatty acid esters, specifically derived from hexadec-9-enoic acid (palmitoleic acid) and barium. The molecular formula for barium (Z)-hexadec-9-enoate is C16H30O2BaC_{16}H_{30}O_2Ba, indicating the presence of a barium cation along with the fatty acid moiety. This compound is notable for its unsaturated fatty acid structure, which includes a double bond at the ninth carbon position.

Typical of fatty acid esters. Key reactions include:

  • Hydrogenation: The unsaturated bond can be hydrogenated to convert it into a saturated fatty acid derivative, producing barium hexadecanoate.
  • Hydrolysis: In the presence of water and an acid or base catalyst, barium (Z)-hexadec-9-enoate can hydrolyze to yield hexadec-9-enoic acid and barium hydroxide.
  • Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, which can lead to the formation of different esters.

Barium (Z)-hexadec-9-enoate exhibits several biological activities, primarily due to its fatty acid composition. Research indicates that similar compounds can influence various biochemical pathways:

  • Antimicrobial Properties: Fatty acids and their esters have been shown to possess antimicrobial activity against a range of pathogens, including bacteria and fungi .
  • Anti-inflammatory Effects: Compounds derived from unsaturated fatty acids may modulate inflammatory responses in biological systems.
  • Cell Signaling: The presence of unsaturated bonds in fatty acids can affect cell membrane fluidity and signaling pathways, potentially influencing cell growth and differentiation.

Barium (Z)-hexadec-9-enoate can be synthesized through several methods:

  • Esterification: The direct esterification of hexadec-9-enoic acid with barium hydroxide or barium oxide in a solvent under reflux conditions can yield barium (Z)-hexadec-9-enoate.
  • Transesterification: This method involves reacting methyl hexadec-9-enoate with barium hydroxide. The reaction typically requires heating and may be catalyzed by an acid or base.
  • Electrolytic Condensation: Some studies suggest that electrolytic methods could be employed to synthesize fatty acid esters from their corresponding carboxylic acids .

Barium (Z)-hexadec-9-enoate has various applications across different fields:

  • Food Industry: As a food additive, it may be used for flavoring or as a preservative due to its antimicrobial properties.
  • Pharmaceuticals: Its potential anti-inflammatory and antimicrobial activities make it a candidate for drug formulations targeting infections or inflammatory diseases.
  • Cosmetics: Due to its emollient properties, it may be incorporated into cosmetic formulations for skin care products.

Barium (Z)-hexadec-9-enoate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
Methyl hexadecenoateMethyl esterLacks barium; commonly used in food and cosmetics.
Barium hexadecanoateSaturated esterFully saturated; less reactive than unsaturated forms.
Barium oleateUnsaturated esterContains an 18-carbon chain; different unsaturation position.
Barium stearateSaturated esterDerived from stearic acid; more stable than unsaturated forms.

Barium (Z)-hexadec-9-enoate is unique due to its specific unsaturation at the ninth carbon position, which influences its reactivity and biological activity compared to other similar compounds .

Hydrogen Bond Acceptor Count

4

Exact Mass

644.338757 g/mol

Monoisotopic Mass

644.338757 g/mol

Heavy Atom Count

37

Dates

Last modified: 08-10-2024

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